3-(1H-imidazol-2-yl)aniline dihydrochloride
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Overview
Description
3-(1H-imidazol-2-yl)aniline dihydrochloride is a chemical compound that has garnered significant attention in scientific research due to its diverse range of applications. It is characterized by the presence of an imidazole ring attached to an aniline moiety, with two hydrochloride groups enhancing its solubility in water .
Mechanism of Action
Target of Action
The primary target of 3-(1H-imidazol-2-yl)aniline dihydrochloride is the C522 residue of p97 . This protein plays a crucial role in various cellular processes, including protein degradation and cell cycle regulation .
Mode of Action
The compound interacts with its target by acting as a covalent inhibitor . It binds to the C522 residue of p97, leading to changes in the protein’s function . The compound retains selectivity among the complicated whole proteome .
Biochemical Pathways
Given its target, it’s likely that it impacts pathways related to protein degradation and cell cycle regulation .
Result of Action
The compound’s action leads to apoptosis in certain cell types . Morphological changes such as pycnosis, membrane blebbing, and cell budding, which are clear characteristics of apoptosis, have been observed .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-imidazol-2-yl)aniline dihydrochloride typically involves the cyclization of amido-nitriles to form disubstituted imidazoles. This reaction is often catalyzed by nickel and proceeds through a series of steps including proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups such as arylhalides and heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature.
Chemical Reactions Analysis
Types of Reactions
3-(1H-imidazol-2-yl)aniline dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various imidazole derivatives.
Reduction: Reduction reactions can modify the imidazole ring or the aniline moiety.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve standard laboratory techniques .
Major Products
The major products formed from these reactions include various substituted imidazoles and aniline derivatives, which can be further utilized in different applications .
Scientific Research Applications
3-(1H-imidazol-2-yl)aniline dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is employed in proteomics research and as a ligand in biochemical assays.
Industry: The compound is used in the development of dyes, catalysts, and other functional materials.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazole derivatives such as:
- 1H-imidazole-4-carboxaldehyde
- 2-phenyl-1H-imidazole
- 4-(1H-imidazol-2-yl)aniline
Uniqueness
What sets 3-(1H-imidazol-2-yl)aniline dihydrochloride apart is its dual functionality, combining the properties of both imidazole and aniline. This dual functionality enhances its versatility in various applications, making it a valuable compound in scientific research .
Properties
IUPAC Name |
3-(1H-imidazol-2-yl)aniline;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3.2ClH/c10-8-3-1-2-7(6-8)9-11-4-5-12-9;;/h1-6H,10H2,(H,11,12);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XENSRULSKQVWTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=NC=CN2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1258650-47-3 |
Source
|
Record name | 3-(1H-imidazol-2-yl)aniline dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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